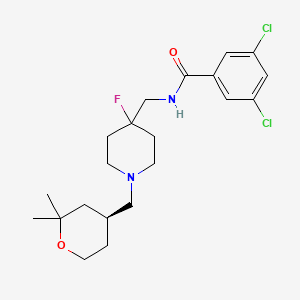

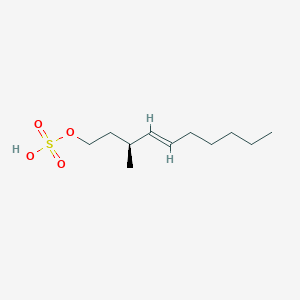

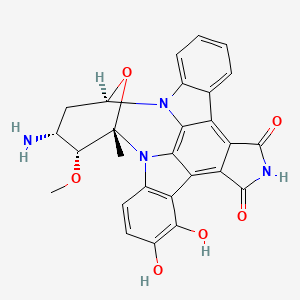

(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide

概要

説明

TTA-P2は、高純度で合成された生物活性化合物であり、T型カルシウムチャネルのブロッカーとして機能します。これらのチャネルは、ニューロンの興奮性、ホルモン分泌、神経伝達物質の放出など、さまざまな生理学的プロセスに関与しています。 TTA-P2は特に、可逆的な方法でT型カルシウム電流を阻害する能力で注目されており、科学研究において貴重なツールとなっています .

作用機序

TTA-P2の作用機序は、T型カルシウムチャネル、特にCaV3.2アイソフォームへの結合を含みます。これらのチャネルに結合することで、TTA-P2はカルシウム電流を阻害し、ニューロンの興奮性とホルモン分泌を低下させます。T型チャネルを不活性化された状態に安定化させる化合物の能力は、その機能の鍵です。 カルシウム電流のこの阻害は、疼痛経路の調節やホルモン分泌の調節など、さまざまな生理学的プロセスに大きな影響を与えることが示されています .

類似の化合物との比較

TTA-P2は、T型カルシウムチャネルブロッカーとしての特異性と効力においてユニークです。類似の化合物には、TTA-A2とZ944があり、これらはどちらもT型カルシウムチャネルを標的としています。TTA-P2は、CaV3.2アイソフォームに対する高い選択性と、中枢神経系に効果的に浸透する能力によって区別されます。T型カルシウムチャネルを標的とする他の化合物には、エトスクシミド、ミベフラジル、バルプロ酸、ゾニサミドなどがあります。 これらの化合物は、選択性と効力において異なりますが、TTA-P2は、T型カルシウム電流を特異的かつ強力に阻害するという独自の特性により、貴重なツールとなっています .

準備方法

TTA-P2は、4-アミノメチル-4-フルオロピペリジンの誘導体です。TTA-P2の合成は、4-アミノメチル-4-フルオロピペリジンコアの調製から始まる、いくつかのステップを含みます。このコアは、その後、一連の化学反応によって修飾されて、最終的な化合物になります。 特定の合成経路と反応条件は、機密情報であり、公表されていません .

化学反応解析

TTA-P2は、主にカルシウムチャネルとの相互作用を含む、さまざまな化学反応を起こします。TTA-P2は、T型カルシウム電流を強力かつ可逆的にブロックすることが知られています。この化合物は、T型チャネルを不活性化された状態に安定化させます。これは、カルシウムチャネルブロッカーとしての機能に不可欠です。 これらの反応で使用される一般的な試薬と条件には、特定の電圧ステップとマイクロモル濃度のTTA-P2の適用が含まれます .

科学研究への応用

TTA-P2は、幅広い科学研究への応用を持っています。TTA-P2は、概日リズム、心臓血管系、ニューロンの興奮性において重要な役割を果たすT型カルシウムチャネルの研究に広く使用されています。TTA-P2は、てんかん、高血圧、慢性疼痛、神経障害性疼痛など、さまざまな生理学的および病理学的状態におけるこれらのチャネルの役割を調べるために使用されてきました。 さらに、TTA-P2は、カルシウムチャネル阻害がホルモン分泌と神経伝達物質の放出に与える影響を研究するために使用されてきました .

化学反応の分析

TTA-P2 undergoes various chemical reactions, primarily involving its interaction with calcium channels. It is known to potently and reversibly block T-type calcium currents. The compound stabilizes T-type channels in their inactivated states, which is crucial for its function as a calcium channel blocker. Common reagents and conditions used in these reactions include specific voltage steps and the application of TTA-P2 at micromolar concentrations .

科学的研究の応用

TTA-P2 has a wide range of scientific research applications. It is used extensively in the study of T-type calcium channels, which play important roles in the circadian cycle, cardiovascular system, and neuronal excitability. TTA-P2 has been employed to investigate the role of these channels in various physiological and pathological conditions, including epilepsy, hypertension, chronic pain, and neuropathic pain. Additionally, TTA-P2 has been used to study the effects of calcium channel inhibition on hormone secretion and neurotransmitter release .

類似化合物との比較

TTA-P2 is unique in its specificity and potency as a T-type calcium channel blocker. Similar compounds include TTA-A2 and Z944, both of which also target T-type calcium channels. TTA-P2 is distinguished by its high selectivity for the CaV3.2 isoform and its ability to penetrate the central nervous system effectively. Other compounds that target T-type calcium channels include ethosuximide, mibefradil, valproate, and zonisamide. These compounds vary in their selectivity and potency, but TTA-P2 remains a valuable tool for its specific and potent inhibition of T-type calcium currents .

特性

IUPAC Name |

3,5-dichloro-N-[[1-[[(4S)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNDOKIVCXTFHJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647837 | |

| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072018-68-8 | |

| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)

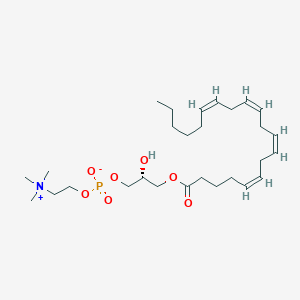

![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)

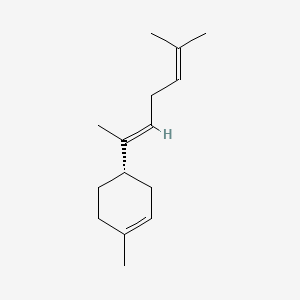

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)

![[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1265213.png)

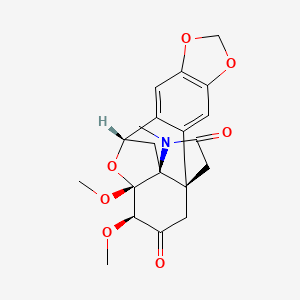

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)